Ethyl 2-acetyl-3-(dimethylamino)acrylate
Description
Significance of Beta-Enamino Esters as Synthetic Intermediates
Beta-enamino esters are a class of organic compounds that serve as crucial and versatile intermediates in the synthesis of nitrogen-containing compounds. nih.govresearchgate.net Their importance is underscored by their presence as key subunits in a variety of biologically significant natural products and therapeutic agents. nih.govresearchgate.net The utility of β-enamino esters stems from their dual reactivity, possessing both nucleophilic and electrophilic characteristics, which allows them to participate in a wide array of chemical reactions.
These compounds are attractive synthons for the construction of a diverse range of bioactive heterocycles. acgpubs.org Examples of such heterocycles synthesized from β-enamino ester precursors include pyrazoles, oxazoles, quinolines, pyridinones, and pyrroles. acgpubs.orgacs.org The versatility of these intermediates has led to the development of numerous synthetic methodologies aimed at their efficient preparation. acgpubs.org Modern synthetic approaches often focus on environmentally benign conditions, such as the use of catalysts like ferric (III) ammonium (B1175870) nitrate (B79036) or bismuth (III) trifluoroacetate, sometimes in solvent-free systems or in water, to achieve high yields of β-enamino esters. acgpubs.org
The reactivity of β-enamino esters allows them to be key starting materials for producing compounds with a range of biological activities, including antibacterial, anti-inflammatory, anticonvulsant, and antitumor properties. acgpubs.org Their ability to be transformed into other important molecules like β-amino acids, γ-amino alcohols, and various alkaloids further highlights their significance in organic synthesis. acgpubs.org
Historical Overview of Research Pertaining to Ethyl 2-acetyl-3-(dimethylamino)acrylate
While a detailed historical timeline exclusively for this compound is not extensively documented in early literature, its development is intrinsically linked to the broader exploration of β-enamino esters. The synthesis of β-enamino esters, in general, has been an active area of research for many years due to their synthetic utility. nih.gov
The preparation of this compound is typically achieved through a condensation reaction. A common and efficient method involves the reaction of ethyl acetoacetate (B1235776) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction is a base-catalyzed condensation that proceeds under anhydrous conditions, generally at elevated temperatures of 80–100°C for several hours. Another preparative route involves the reaction of 2-acetyl ethyl acrylate (B77674) with dimethylformamide.
Over time, research has focused on optimizing the synthesis of such compounds to improve yields and purity. For industrial-scale production, purification techniques like inhibitor-stabilized distillation are employed to overcome challenges such as polymerization at high temperatures. The selection of appropriate polymerization inhibitors that are thermally stable and have low volatility is crucial for obtaining a high-purity product. Analytical methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the purity and structural integrity of the synthesized this compound.
Fundamental Structural Features and Their Impact on Chemical Reactivity
The chemical reactivity of this compound is a direct consequence of its distinct structural features. The molecule contains an acrylate backbone substituted with an acetyl group and a dimethylamino group, creating a conjugated system that dictates its chemical behavior.
The key structural elements and their influence on reactivity are:
Enamine Moiety : The nitrogen of the dimethylamino group donates electron density into the double bond, making the α-carbon nucleophilic. This enhanced nucleophilicity is a defining characteristic of enamines.
Electron-Withdrawing Groups : The ester and acetyl groups are electron-withdrawing, which polarizes the molecule and makes the β-carbon electrophilic and susceptible to nucleophilic attack.
Conjugated System : The arrangement of the double bond with the carbonyls of the ester and acetyl groups creates a conjugated system that stabilizes the molecule and influences its reactivity.
This combination of functional groups allows this compound to participate in a variety of important organic reactions:
Michael Addition : Due to the electrophilic nature of the β-carbon, it readily undergoes Michael addition reactions, where nucleophiles add to this position.
Cyclocondensation Reactions : The presence of multiple reactive sites allows it to be a key precursor in cyclocondensation reactions for the synthesis of various heterocyclic systems. The dimethylamino group can act as a good leaving group in these reactions.
Esterification Reactions : The ethyl ester group can participate in esterification reactions.
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₅NO₃ nih.gov |
| Molecular Weight | 185.22 g/mol nih.gov |
| Appearance | Colorless to pale yellow or pale red liquid/oil |
| Boiling Point | 174-175 °C |
| Melting Point | -12 °C |
| Density | 1.038 g/cm³ |
| Refractive Index | 1.460-1.462 |
| CAS Number | 51145-57-4 guidechem.com |
These properties, stemming from its unique structure, make this compound a valuable and versatile reagent in modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSOVGAUOHMPLK-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51145-57-4 | |
| Record name | Ethyl 2-[(dimethylamino)methylene]acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Preparation Techniques for Ethyl 2 Acetyl 3 Dimethylamino Acrylate
Condensation Reactions for Ethyl 2-acetyl-3-(dimethylamino)acrylate Synthesis
The primary and most direct route for the synthesis of this compound involves the condensation of an active methylene (B1212753) compound with an aminal derivative. This approach is favored for its atom economy and often high yields.
The cornerstone of modern industrial synthesis of this compound is the base-catalyzed condensation reaction between ethyl acetoacetate (B1235776) and an N,N-dimethylformamide acetal (B89532), such as N,N-dimethyldimethoxymethanamine (also known as dimethylformamide dimethyl acetal, DMF-DMA). This reaction is a variant of the Knoevenagel condensation, where the active methylene group of ethyl acetoacetate nucleophilically attacks the electrophilic carbon of the aminal. taylorandfrancis.comthermofisher.com
The reaction mechanism is initiated by a base, which deprotonates the α-carbon of ethyl acetoacetate, forming a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the DMF-DMA. The subsequent elimination of two molecules of methanol (B129727) drives the reaction to completion, yielding the stable enamine product, this compound. The presence of the dimethylamino group enhances the nucleophilicity of the β-carbon, while the acetyl and ester groups stabilize the enamine structure.
The efficiency and yield of the condensation reaction are highly dependent on the careful optimization of several key parameters.
Molar Ratios: The stoichiometry of the reactants is crucial for maximizing the conversion of the limiting reagent and minimizing side products. An excess of the N,N-dimethylformamide acetal is often employed to ensure the complete conversion of the more valuable ethyl acetoacetate.
Catalytic Systems: While the reaction can proceed without a catalyst, the use of a base catalyst significantly accelerates the rate of reaction. Weak organic bases like piperidine (B6355638) or triethylamine (B128534) are commonly used. thermofisher.com In some industrial processes, stronger bases such as sodium ethoxide are utilized to achieve higher throughput. The choice of catalyst depends on the desired reaction kinetics, cost, and ease of removal from the final product.
Solvent Selection: The selection of an appropriate solvent is critical for reaction efficiency and product purity. Aprotic solvents are generally preferred to avoid interference with the condensation reaction. High-boiling aromatic hydrocarbons like toluene (B28343) or xylene are often used to facilitate the azeotropic removal of the methanol byproduct, which shifts the equilibrium towards the product side, thereby increasing the yield.
The following interactive table summarizes the impact of varying these parameters on the reaction outcome based on typical laboratory and industrial findings.
| Parameter | Variation | Effect on Yield | Effect on Purity | Notes |
| Molar Ratio (EAA:DMF-DMA) | 1:1.05 | Good | High | Incomplete conversion of EAA may occur. |
| 1:1.2 | Excellent | High | Optimal for driving the reaction to completion. | |
| 1:1.5 | Excellent | Moderate | Increased cost and potential for more byproducts. | |
| Catalyst | None | Low | High | Very slow reaction rate. |
| Piperidine | Good | Good | Mild catalyst, easy to handle. | |
| Sodium Ethoxide | Excellent | Good | Highly effective but requires anhydrous conditions. | |
| Solvent | None (Neat) | Moderate | Moderate | Viscosity can be an issue; localized heating may occur. |
| Toluene | Excellent | Excellent | Allows for azeotropic removal of methanol. | |
| Acetonitrile | Good | Good | Lower boiling point may limit reaction temperature. |
The presence of water is detrimental to the synthesis of this compound as it can hydrolyze both the starting N,N-dimethylformamide acetal and the final product. Therefore, maintaining anhydrous conditions throughout the synthesis is paramount for achieving high yields and purity. This is typically accomplished by using dried solvents and reactants and performing the reaction under an inert atmosphere, such as nitrogen.
Temperature control is another critical factor, especially during large-scale production. The condensation reaction is exothermic, and the heat generated must be efficiently removed to prevent runaway reactions and the formation of degradation products. rsc.orgfauske.com In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. acs.orgcatsci.com Effective temperature control is achieved through the use of jacketed reactors with precise temperature regulation, controlled addition of reactants to manage the rate of heat generation, and efficient stirring to ensure uniform temperature distribution within the reaction mass. labmanager.com
Multi-Step Synthetic Routes Involving Precursors of this compound
While the direct condensation method is the most common, multi-step synthetic routes can also be employed. These routes often involve the synthesis of an intermediate precursor, which is then converted to the final product. For instance, a plausible two-step synthesis could involve the initial Knoevenagel condensation of ethyl acetoacetate with formaldehyde (B43269) in the presence of a secondary amine catalyst like piperidine. taylorandfrancis.comthermofisher.com This would yield an α,β-unsaturated intermediate. The subsequent step would involve a Michael addition of dimethylamine (B145610) to the β-carbon of the unsaturated intermediate. This approach, while longer, may offer advantages in terms of controlling regioselectivity and introducing different functionalities if desired. However, for the specific synthesis of this compound, the one-pot condensation with DMF-DMA remains the more efficient and industrially preferred method.
Advanced Purification Strategies and Mitigation of Undesired Polymerization
The crude product obtained from the synthesis often contains unreacted starting materials, solvent, and byproducts. Due to the propensity of acrylate (B77674) derivatives to polymerize at elevated temperatures, purification requires specialized techniques to ensure a high-purity product without significant loss to polymerization. wikipedia.org
The most effective method for purifying this compound is vacuum distillation. However, the thermal stress during distillation can initiate radical polymerization. To mitigate this, a polymerization inhibitor is added to the crude product before distillation. google.comgoogle.com
Commonly used inhibitors for acrylates include phenolic compounds such as hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and hindered phenols like butylated hydroxytoluene (BHT). wikipedia.org For vapor-phase inhibition during distillation, nitroso compounds like nitrosobenzene (B162901) can be effective. acs.orgacs.org The choice of inhibitor is critical and depends on its effectiveness at the distillation temperature and its volatility. An ideal inhibitor should have low volatility to remain in the distillation pot where the temperature is highest.
The distillation is carried out under reduced pressure to lower the boiling point of the product, further minimizing thermal stress. The combination of a suitable polymerization inhibitor and vacuum distillation allows for the separation of the high-purity this compound from less volatile impurities and the inhibitor itself.
The following table provides examples of common polymerization inhibitors used in the distillation of acrylates.
| Inhibitor | Type | Phase of Action | Typical Concentration |
| Hydroquinone (HQ) | Phenolic | Liquid | 100-500 ppm |
| 4-Methoxyphenol (MEHQ) | Phenolic | Liquid | 50-200 ppm |
| Phenothiazine (PTZ) | Amine | Liquid | 100-1000 ppm |
| Nitrosobenzene | Nitroso | Vapor | Varies |
By carefully controlling the synthetic parameters and employing advanced purification techniques, high-purity this compound can be reliably produced on an industrial scale.
Evaluation of Polymerization Inhibitor Efficacy (e.g., 2,2,6,6-Tetramethylpiperidine Nitrogen Oxide)
In the synthesis and purification of acrylate monomers like this compound, spontaneous or premature polymerization is a significant challenge. This undesired reaction can lead to product loss, increased viscosity, and equipment fouling. To mitigate this, polymerization inhibitors are crucial. One of the most extensively employed and studied classes of inhibitors is stable nitroxide radicals, exemplified by 2,2,6,6-Tetramethylpiperidine-1-oxyl, commonly known as TEMPO.
The efficacy of a polymerization inhibitor is determined by its ability to scavenge the radical species that initiate and propagate the polymerization chain reaction. TEMPO and its derivatives are highly effective in this role because they are persistent free radicals that readily react with carbon-centered radicals. nih.govwhiterose.ac.uk This reaction forms a stable alkoxyamine, effectively terminating the growing polymer chain and preventing further monomer addition. whiterose.ac.uk The general mechanism involves the nitroxide radical trapping the propagating radical (P•) to form a dormant species (P-ONR), which can reversibly dissociate, thereby controlling the concentration of active radicals.
The effectiveness of TEMPO as an inhibitor can be influenced by several factors, including temperature, the specific monomer, and the presence of other substances. For instance, the C–O bond homolysis in the resulting alkoxyamine can be accelerated by factors like intramolecular hydrogen bonding in substituted TEMPO derivatives. acs.org While extensive research has been conducted on using TEMPO as a controlling agent in living free-radical polymerizations for monomers like styrene (B11656) and n-butyl acrylate, its application purely as an inhibitor to prevent runaway polymerization is also well-established. nih.govacs.orgresearchgate.net
Research into the efficacy of various inhibitors for reactions involving ethyl acrylate provides valuable comparative data. In a study assessing the impact of different inhibitors on a reaction conducted at 150 °C, TEMPO was evaluated alongside other common inhibitors like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and 2,6-di-tert-butyl-4-methylphenol (BHT). The yield of the desired product serves as an indirect measure of the inhibitor's success in preventing polymerization-related side reactions.
The findings from this comparative evaluation are summarized in the table below.
Table 1: Comparative Efficacy of Various Polymerization Inhibitors
| Inhibitor | Concentration (mol %) | Yield (%) |
|---|---|---|
| None | 0 | 35 |
| Hydroquinone (HQ) | 0.6 | 72 |
| 4-Methoxyphenol (MEHQ) | 0.6 | 65 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 0.6 | 58 |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | 0.6 | 68 |
Data derived from a study on a reaction involving ethyl acrylate at 150°C for 12 hours. researchgate.net
As the data indicates, in the absence of an inhibitor, the yield of the desired product is significantly lower, presumably due to the prevalence of undesired polymerization. researchgate.net While hydroquinone showed the highest efficacy under these specific conditions, TEMPO also demonstrated substantial effectiveness, achieving a 68% yield and outperforming both MEHQ and BHT. researchgate.net This highlights the potent radical-scavenging ability of nitroxide-based inhibitors in the context of acrylate chemistry. The choice of inhibitor and its concentration are critical parameters that must be optimized for the specific synthesis and purification conditions of this compound to ensure high purity and yield.
Elucidating Reaction Mechanisms and Reactivity Profiles of Ethyl 2 Acetyl 3 Dimethylamino Acrylate
Mechanistic Investigations of Esterification Reactions with Ethyl 2-acetyl-3-(dimethylamino)acrylate
This compound can participate in esterification reactions, a fundamental process in organic synthesis. While detailed mechanistic studies focusing solely on the esterification of this specific compound are not extensively documented in the provided search results, the general mechanism for such reactions is well-established. Typically, esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound, which is already an ester, relevant reactions would include transesterification.
Transesterification would involve reacting this compound with another alcohol in the presence of an acid or base catalyst. The mechanism proceeds via nucleophilic acyl substitution, where the incoming alcohol attacks the carbonyl carbon of the ester group, leading to a tetrahedral intermediate. Subsequent elimination of ethanol (B145695) results in the formation of a new ester. The efficiency of this process would be influenced by factors such as the nature of the incoming alcohol, the catalyst used, and the reaction conditions.
Michael Addition Reactions: Regioselectivity, Stereoselectivity, and Adduct Formation
The structure of this compound, specifically as an α,β-unsaturated carbonyl compound, makes it an excellent substrate for Michael addition reactions. researchgate.net This type of reaction involves the 1,4-nucleophilic addition of a Michael donor (a nucleophile) to the activated alkene. researchgate.netresearchgate.net
The general mechanism for the Michael addition to this compound is initiated by the attack of a nucleophile on the β-carbon of the acrylate (B77674) system. This regioselectivity is driven by the electronic effects of the ester and acetyl groups, which withdraw electron density and make the β-carbon electrophilic. The attack results in the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final 1,4-addition product. researchgate.net The reaction is typically base-catalyzed, as the base is required to generate the nucleophilic Michael donor. researchgate.net
The stereoselectivity of the Michael addition would depend on the nature of the nucleophile and the reaction conditions. The formation of new stereocenters can be influenced by the use of chiral catalysts or auxiliaries, although specific examples for this substrate were not detailed in the provided results. The resulting adducts are often intermediates for further transformations, such as cyclization reactions to form heterocyclic systems. researchgate.netnih.gov
Explorations into Oxidative and Reductive Transformations of the Enamino Ester Moiety
The enamino ester moiety of this compound is susceptible to both oxidative and reductive transformations, although specific studies on this compound are limited in the provided search results.
Oxidative Transformations: The carbon-carbon double bond of the enamine system is electron-rich and thus can be a target for oxidation. Reagents like ruthenium tetroxide have been shown to cleave the double bond in cyclic ene-carbamates, a related class of compounds, to form carboxylic acids. nih.gov Similar oxidative cleavage could potentially transform the enamino ester moiety. Other oxidizing agents could lead to epoxidation or dihydroxylation of the double bond.
Reductive Transformations: The α,β-unsaturated system can undergo reduction. Catalytic hydrogenation, for instance, could reduce the carbon-carbon double bond to yield a saturated amino ester. The carbonyl groups of the ester and acetyl moieties could also be reduced under appropriate conditions, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, to the corresponding alcohols. The specific outcome would depend on the choice of reducing agent and reaction conditions. For example, transfer hydrogenation using an iridium catalyst has been used for the reductive amination of carbonyl compounds. nih.gov
Influence of Intrinsic Functional Groups on Reaction Pathways
The reactivity of this compound is a direct consequence of the electronic and steric properties of its constituent functional groups. guidechem.com
Role of the Dimethylamino Group in Enhancing Nucleophilicity and Facilitating Conjugate Additions
The dimethylamino group plays a crucial role in the reactivity of the molecule. As an electron-donating group, it increases the electron density of the double bond through resonance, a characteristic feature of enamines. This enhanced nucleophilicity of the β-carbon makes the molecule a potent Michael acceptor, facilitating conjugate addition reactions. The dimethylamino group also influences the solubility of the compound in polar solvents.
Impact of the Acetyl Group on Enamine Stabilization and Cyclization Reactions
The acetyl group, an electron-withdrawing group, significantly influences the stability and reactivity of the enamine structure. It stabilizes the enamine intermediate formed during reactions, which is a key factor in facilitating cyclization and cyclocondensation reactions. This stabilization arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group of the acetyl moiety. This electronic interplay is crucial for the compound's utility as a building block in the synthesis of heterocyclic compounds. nih.gov
Computational and Spectroscopic Studies of Reaction Intermediates and Transition States
While specific computational and spectroscopic studies on the reaction intermediates and transition states of this compound were not found in the search results, such studies are vital for a deep understanding of reaction mechanisms.
Computational Studies: Techniques like Density Functional Theory (DFT) are often employed to model reaction pathways. acs.org For Michael additions, DFT calculations could be used to determine the energies of the transition states for nucleophilic attack at different positions, thereby explaining the observed regioselectivity. scispace.com Such calculations can also provide insights into the stereochemical outcome of reactions by comparing the energies of different diastereomeric transition states.
Spectroscopic Studies: Spectroscopic methods are indispensable for characterizing reaction intermediates. Techniques like in-situ FTIR and NMR spectroscopy can be used to monitor the progress of reactions in real-time. researchgate.net For instance, in a Michael addition reaction, the disappearance of the acrylate signals and the appearance of new signals corresponding to the adduct can be followed spectroscopically to determine reaction kinetics. researchgate.netscispace.com Advanced NMR techniques and mass spectrometry are used to confirm the structure of intermediates and final products.
Strategic Utility in Diversified Organic Synthesis
Ethyl 2-acetyl-3-(dimethylamino)acrylate as a Versatile Building Block in Complex Molecular Construction
This compound is a trifunctional building block, possessing electrophilic and nucleophilic sites that enable a variety of chemical transformations. Synthesized through the condensation of ethyl acetoacetate (B1235776) and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), its structure combines an α,β-unsaturated carbonyl system with an enamine moiety. This combination makes it an excellent Michael acceptor and a partner in condensation reactions.
The compound's utility stems from its ability to act as a three-carbon synthon, readily participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. Its enaminone structure allows it to function as both an electrophile, at the carbonyl carbon and the β-carbon of the acrylate (B77674), and a nucleophile, through the enamine nitrogen or the α-carbon. researchgate.net This dual reactivity is central to its role in constructing complex molecules, where it can be used to introduce a C-C(=O)CH-C=O fragment or related structures into a target molecule. This versatility has established it as a valuable intermediate in the synthesis of diverse organic compounds, including precursors for pharmaceuticals and other biologically active molecules.
Applications in Heterocyclic Synthesis
The most prominent application of this compound is in the synthesis of heterocyclic compounds. Its structure is pre-disposed to undergo cyclization reactions with a variety of binucleophilic reagents, leading to the efficient formation of substituted ring systems.
The compound is particularly crucial for constructing nitrogen-rich heterocycles. A prime example is its use in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds recognized for their wide range of biological activities. researchgate.net These fused heterocyclic systems are formed by reacting this compound with various 5-aminopyrazoles. researchgate.netnih.gov The reaction proceeds via an initial nucleophilic attack followed by an intramolecular cyclization and elimination of dimethylamine (B145610), yielding the stable aromatic pyrazolo[1,5-a]pyrimidine (B1248293) core. This method provides a reliable and straightforward route to libraries of substituted analogs for medicinal chemistry research. nih.gov
Beyond pyrimidines, related enaminones are used to construct other important nitrogen heterocycles like quinolines and pyridines. nih.govijpsonline.com For instance, N,N-dimethyl enaminones can react with o-aminobenzyl alcohols in a transition-metal-free oxidative cyclocondensation to yield substituted quinolines. nih.gov The enaminone serves as the three-carbon component that ultimately forms part of the new pyridine (B92270) ring fused to the benzene (B151609) moiety.
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Enaminones
| Heterocyclic System | Starting Materials | Key Reaction Type | Ref. |
| Pyrazolo[1,5-a]pyrimidines | This compound, 5-Aminopyrazoles | Cyclocondensation | researchgate.net |
| Quinolines | N,N-dimethyl enaminones, o-Aminobenzyl alcohols | Oxidative Cyclocondensation | nih.gov |
| Pyridines | Enaminones, Compounds with active methylene (B1212753) groups | Condensation/Cyclization | researchgate.netijpsonline.com |
Cyclocondensation is the cornerstone of the synthetic utility of this compound in forming heterocycles. The reaction typically involves the sequential addition of a binucleophile to the enaminone system, followed by a cyclization and dehydration (or elimination of dimethylamine).
The regiochemistry of these reactions is often highly controlled. In the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles, the reaction proceeds with high regioselectivity. researchgate.net The initial nucleophilic attack occurs from the more nucleophilic exocyclic amino group of the aminopyrazole onto the β-carbon of the acrylate, followed by cyclization involving the endocyclic nitrogen atom. researchgate.net
Various nitrogen-based nucleophiles are employed in these reactions. Hydrazine derivatives can be used to form pyrazoles, while amidines or guanidines can lead to pyrimidines. The reaction conditions, such as the choice of solvent (e.g., acetic acid, ethanol) and catalyst (e.g., acid or base), can be tuned to optimize the yield and selectivity of the desired heterocyclic product. researchgate.net
Regioselective Introduction of Acetyl and Dimethylamino Moieties into Target Molecules
This compound serves as a versatile platform for the regioselective introduction of both an acetyl group and a functionalized amino group into molecular targets. guidechem.com The dimethylamino group is an excellent leaving group, particularly in the presence of an acid catalyst or upon reaction with a nucleophile. This allows for a facile substitution reaction at the β-position of the acrylate system.
In cyclocondensation reactions, the dimethylamino group is eliminated, while the acetyl and ethyl ester groups become substituents on the newly formed ring. For example, in the reaction with 5-aminopyrazoles, the acetyl group is precisely placed at the 7-position and the ester group at the 6-position of the resulting pyrazolo[1,5-a]pyrimidine ring. This predictable regioselectivity is invaluable for the rational design and synthesis of specific isomers of complex molecules. The inherent reactivity of the enaminone dictates the positions of the substituents, avoiding the need for complex protecting group strategies that might be required in other synthetic routes.
Derivatization Strategies for Enhancing Molecular Complexity and Diversity
The functional groups present in this compound provide multiple handles for derivatization, allowing for the generation of molecular libraries with enhanced complexity and diversity. The primary strategy involves using the acrylate as a scaffold to build various heterocyclic systems, as detailed previously. Each new heterocyclic core can then be further functionalized.
Beyond cyclization, other derivatization strategies can be envisioned:
Modification of the Acetyl Group: The ketone of the acetyl moiety can be subjected to reactions such as reduction to a hydroxyl group, conversion to an oxime, or used in Wittig-type reactions to extend the carbon chain.
Transformation of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions.
Michael Addition Reactions: The electron-deficient double bond can react with a wide range of nucleophiles in Michael addition reactions, introducing new substituents at the α-position relative to the ester and acetyl groups.
These derivatization pathways, starting from a single, readily available building block, enable the exploration of vast chemical space, which is a critical aspect of modern drug discovery and materials science.
Translational Applications in Pharmaceutical Chemistry and Drug Discovery
Precursor Synthesis for Biologically Active Compounds
Ethyl 2-acetyl-3-(dimethylamino)acrylate is a key starting material in the synthesis of a range of biologically active compounds. smolecule.com Its utility as a precursor stems from its reactivity, which allows for the introduction of diverse chemical functionalities. The compound participates in reactions such as esterification and Michael addition, enabling the construction of more complex molecular architectures that may exhibit significant pharmacological properties. This reactivity makes it an important intermediate for synthesizing various organic compounds destined for medicinal chemistry applications. smolecule.com
The synthesis process often involves leveraging the compound's dual functionalities. For instance, its β-enamino ester structure is critical for heterocyclic synthesis. The dimethylamino group enhances its solubility in polar solvents and facilitates conjugate addition reactions, while the acetyl and ester groups provide sites for further chemical modification. This versatility allows chemists to use it as a foundational element in multi-step syntheses of compounds with potential therapeutic value.
Applications of this compound as a Precursor
| Application Area | Role of Compound | Key Reactions |
|---|---|---|
| Organic Synthesis | Intermediate for various organic compounds | Esterification, Michael Addition |
| Medicinal Chemistry | Precursor for certain drugs | Heterocyclic Synthesis |
| Polymer Chemistry | Used in polymerization and preparation of copolymers | Polymerization smolecule.com |
Intermediacy in the Development of Novel Drug Candidates
The role of this compound as an intermediate is pivotal in the discovery and development of new drug candidates. Its structure is frequently incorporated into synthetic pathways aimed at creating novel therapeutics. Derivatives synthesized from this compound have demonstrated significant potential in medicinal chemistry, particularly in the pursuit of new anticancer agents.
Its function as a versatile building block allows for the creation of diverse chemical libraries. By reacting this compound with various nucleophiles and electrophiles, researchers can generate a multitude of new chemical entities. smolecule.com These entities can then be screened for biological activity, potentially leading to the identification of lead compounds for further drug development. The ability to form stable adducts through reactions like Michael addition makes it particularly useful for creating molecules that can be further modified to optimize their pharmacological profiles. smolecule.com
Research Findings on this compound Derivatives
| Derivative Class | Therapeutic Area | Noted Activity | Reference |
|---|---|---|---|
| Pyrrolotriazine Derivatives | Oncology | Antiproliferative activities | |
| General Heterocycles | Various | Serves as a key intermediate for synthesis | smolecule.com |
Synthetic Routes to Specific Pharmacologically Relevant Scaffolds (e.g., Pyrrolotriazine Derivatives)
A significant application of this compound in pharmaceutical synthesis is its use in constructing specific, pharmacologically important molecular scaffolds. One prominent example is the synthesis of pyrrolotriazine derivatives. The pyrrolo[2,1-f] smolecule.comguidechem.comtriazine scaffold is a core component of several compounds with significant biological activity, including some with antiproliferative effects against human cancer cells. nih.gov
This compound serves as a key precursor in building the pyrrolotriazine ring system. Its inherent reactivity is harnessed to facilitate the necessary cyclization reactions that form the heterocyclic core. This synthetic utility underscores the compound's importance in providing access to novel molecular frameworks that are of high interest in drug discovery. The development of synthetic routes utilizing this intermediate allows for the efficient production and derivatization of these complex scaffolds, enabling further investigation into their therapeutic potential. nih.gov
Contributions to Polymer Science and Advanced Materials Development
Incorporation into Amphiphilic Copolymers for Functional Materials
Ethyl 2-acetyl-3-(dimethylamino)acrylate serves as a valuable monomer for the synthesis of amphiphilic copolymers. nih.gov These macromolecules are characterized by having both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, which allows them to self-assemble into organized structures, such as micelles or vesicles, in aqueous environments.
The incorporation of EADMA into a polymer chain can be achieved through copolymerization with other monomers, such as ethyl acrylate (B77674) or 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), via controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov This method allows for precise control over the polymer's molecular weight and architecture. The dimethylamino group in the EADMA unit provides a hydrophilic and potentially pH-sensitive character to the copolymer, while the choice of comonomer can be used to tune the hydrophobic properties.
Strategies for creating functional polymers using acrylate derivatives like EADMA involve careful consideration of several factors:
Monomer Feed Ratio: Adjusting the ratio of EADMA to a comonomer allows for the tailoring of the resulting copolymer's properties, such as the balance between hydrophilicity and hydrophobicity. nih.gov
Post-Polymerization Modification: The tertiary dimethylamino group derived from EADMA can be quaternized after polymerization. This chemical modification introduces a permanent positive charge, which can be leveraged to enhance properties like antimicrobial activity. nih.gov
The resulting amphiphilic copolymers have potential applications in various fields, including as stabilizers, emulsifiers, or dispersants.
Table 1: Key Considerations for Incorporating EADMA into Functional Copolymers
| Factor | Description | Objective | Example Technique/Characterization |
|---|---|---|---|
| Monomer Feed Ratio | The initial ratio of EADMA to comonomers in the polymerization reaction. | To control the balance of hydrophobicity and charge density in the final polymer. | Nuclear Magnetic Resonance (NMR) spectroscopy to determine copolymer composition. |
| Polymerization Technique | Method used to synthesize the copolymer, such as controlled radical polymerization. | To achieve well-defined polymer architecture and narrow molecular weight distribution. | RAFT or SET-LRP (Single Electron Transfer-Living Radical Polymerization). nih.gov |
| Post-Polymerization Modification | Chemical alteration of the polymer after synthesis, such as quaternization of the amino group. | To enhance specific functionalities, for example, antimicrobial properties. nih.gov | Titration or spectroscopy to confirm modification. |
| Characterization | Analysis of the polymer's physical and chemical properties. | To determine molecular weight distribution and surface morphology. | Gel Permeation Chromatography (GPC) and Atomic Force Microscopy (AFM). nih.gov |
Design and Fabrication of Polymeric Nanocarriers for Controlled Release Systems
In the field of advanced materials, EADMA is utilized in the synthesis of polymeric nanocarriers. nih.gov These nanostructures are designed for the controlled release of bioactive agents, such as drugs. nih.gov The ability of amphiphilic copolymers containing EADMA-derived units to self-assemble in water is fundamental to the fabrication of these nanocarriers, which can take the form of micelles or nanoparticles.
The general structure of such a nanocarrier typically consists of:
A Hydrophobic Core: Formed by the water-repelling segments of the copolymer chains, this inner region can encapsulate poorly water-soluble (hydrophobic) drugs.
A Hydrophilic Shell: Composed of the water-loving segments, including those derived from EADMA, this outer layer forms an interface with the aqueous environment, providing stability to the nanocarrier.
The incorporation of EADMA is particularly advantageous because its dimethylamino group can impart stimuli-responsive properties to the nanocarrier. This allows for the triggered release of the encapsulated agent in response to specific environmental cues, such as a change in pH. nih.govresearchgate.net For instance, in the acidic environment of a tumor or within specific cellular compartments like endosomes, the amino groups become protonated, which can lead to the destabilization of the nanocarrier and the subsequent release of its cargo. monash.edu
While detailed drug release studies from nanocarriers made specifically with EADMA are not extensively documented in publicly available literature, the principle is well-established for structurally similar polymers, such as those made from DMAEMA. For example, micelles formed from pH-responsive copolymers have been shown to effectively encapsulate and release anticancer drugs in a pH-dependent manner. researchgate.net
Development of Stimuli-Responsive Polymer Systems Leveraging this compound Derivatives
The dimethylamino functionality within the EADMA monomer is key to developing stimuli-responsive, or "smart," polymer systems. These materials can undergo significant, reversible changes in their physical properties in response to external stimuli. mdpi.com
pH Responsiveness: Polymers incorporating EADMA derivatives are expected to be pH-responsive. nih.gov The tertiary amine of the dimethylamino group has a pKa value in the physiological range. mdpi.com At pH values below this pKa, the amine group becomes protonated (positively charged), increasing the polymer's hydrophilicity and causing it to swell or dissolve in water. nih.gov Conversely, at pH values above the pKa, the amine group is deprotonated (neutral), making the polymer more hydrophobic and potentially leading to aggregation or collapse. nih.gov This pH-dependent transition is a critical feature for applications like drug delivery to acidic tumor microenvironments. researchgate.net
Temperature Responsiveness: Copolymers containing dimethylamino side groups, similar to those derived from EADMA, can also exhibit temperature sensitivity in aqueous solutions, often characterized by a Lower Critical Solution Temperature (LCST). mdpi.com Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition, becoming insoluble and precipitating from the solution. This behavior is driven by a shift in the balance of hydrogen bonding between the polymer and water molecules. The specific LCST can be tuned by altering the copolymer composition. rsc.org
CO2 Responsiveness: Polymers containing tertiary amine groups can also be CO2-responsive. mdpi.com Bubbling CO2 through an aqueous solution of the polymer can lower the pH due to the formation of carbonic acid. This in-situ pH change can protonate the amine groups, inducing a hydrophilic transition in the polymer. The process is often reversible by purging the system with an inert gas like nitrogen or argon to remove the CO2 and raise the pH. mdpi.com
Table 2: Stimuli-Responsive Behavior of Polymers with Dimethylamino Groups
| Stimulus | Mechanism | Polymer Response | Potential Application |
|---|---|---|---|
| pH | Protonation/deprotonation of the tertiary amine group. | Reversible transition between soluble (hydrophilic at low pH) and collapsed (hydrophobic at high pH) states. nih.gov | Targeted drug release in acidic environments (e.g., tumors, endosomes). researchgate.net |
| Temperature | Change in hydration state and polymer-water interactions, leading to phase separation above the Lower Critical Solution Temperature (LCST). rsc.org | Reversible transition from soluble to insoluble upon heating. | Thermo-responsive drug delivery, cell sheet engineering. nih.gov |
| CO2 | In-situ pH drop due to carbonic acid formation, leading to protonation of the amine group. mdpi.com | Switchable transition between hydrophobic and hydrophilic states by bubbling CO2 and an inert gas, respectively. | "Green" switches for various applications, controlled flocculation. |
Investigation of Polymerization Mechanisms and Kinetics in the Presence of this compound
This compound can be incorporated into polymer chains, acting as either a monomer or a crosslinking agent. researchgate.net The mechanism of polymerization involves the participation of its acrylate group in chain-growth reactions.
Controlled radical polymerization techniques, such as RAFT, are particularly effective for copolymerizing acrylate derivatives like EADMA. nih.gov RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The kinetics of such copolymerizations are complex and depend on the reactivity ratios of the comonomers, the choice of RAFT agent, initiator, and solvent, as well as the reaction temperature.
For related amino-functional acrylates, kinetic studies have shown that factors such as monomer ionization can significantly impact the polymerization rate. For instance, the radical polymerization of fully ionized DMAEMA in water proceeds much faster than that of the non-ionized monomer in an organic solvent. This is attributed to a reduced rate of radical-radical termination reactions. Furthermore, in aqueous solutions, the pH can influence not only the polymerization rate but also potential side reactions like hydrolysis of the ester group.
While specific kinetic data for the polymerization of EADMA is not widely published, the principles derived from studies of similar monomers like DMAEMA and 2-(diethylamino)ethyl acrylate (DEAEA) are highly relevant. For example, kinetic studies on the RAFT copolymerization of DEAEA have been conducted to understand how factors like comonomer feed composition affect the reaction rate and the final copolymer composition. rsc.org
Table 3: Factors Influencing Polymerization Kinetics of Amino-Functional Acrylates
| Factor | Influence on Polymerization | Example from Related Monomers (e.g., DMAEMA) |
|---|---|---|
| pH / Monomer Ionization | Affects polymerization rate and can lead to side reactions like hydrolysis. | Polymerization of fully ionized DMAEMA is ~5 times faster in water than non-ionized DMAEMA in DMSO. |
| Solvent | Can affect monomer reactivity and solubility of the growing polymer chain. | Propagation rate coefficient for DMAEMA is slightly lower in butanol and ethanol (B145695) compared to bulk polymerization. |
| RAFT Agent | Controls the "living" character of the polymerization, enabling control over molecular weight and dispersity. | Decomposition of the RAFT agent in the presence of the tertiary amine group of DMAEA has been observed, affecting kinetics. |
| Temperature | Affects the rate of initiation, propagation, and termination steps. | Overall activation energy for polymerization can be determined to optimize reaction conditions. |
Comparative Reactivity and Structural Analogs of Ethyl 2 Acetyl 3 Dimethylamino Acrylate
Comparative Analysis with Dimethylaminomethylene Acetic Acid and Other Carboxylic Acid Derivatives
The reactivity of Ethyl 2-acetyl-3-(dimethylamino)acrylate differs significantly from its carboxylic acid analog, dimethylaminomethylene acetic acid, primarily due to the presence of an ethyl ester group instead of a carboxylic acid. The ester group is electron-withdrawing, which enhances the electrophilic character of the β-carbon, making it susceptible to Michael addition reactions.
| Compound Feature | This compound | Dimethylaminomethylene Acetic Acid |
|---|---|---|
| Key Functional Group | Ethyl Ester | Carboxylic Acid |
| Electronic Nature of Group | Electron-withdrawing | Acidic; can form electron-donating carboxylate |
| Primary Electrophilic Site | β-Carbon (Michael Acceptor) | Less electrophilic β-carbon, especially in carboxylate form |
| Primary Nucleophilic Site | α-Carbon (Enamine character) | α-Carbon (Enamine character) |
| Reactivity Notes | Serves as a versatile building block for heterocycles through Michael additions and cyclocondensations. | Reactivity is pH-dependent; carboxylate formation disfavors Michael addition. |
Distinctions from Simpler Alpha,Beta-Unsaturated Esters (e.g., Ethyl Methacrylate (B99206), N,N-Dimethylacrylamide)
Compared to simpler α,β-unsaturated esters and amides, this compound exhibits a more complex and nuanced reactivity. Compounds like ethyl methacrylate and N,N-dimethylacrylamide primarily function as Michael acceptors, where the β-carbon is the sole electrophilic site. cir-safety.orgwikipedia.orgresearchgate.net
The defining feature of this compound is its enaminone system. The electron-donating dimethylamino group pushes electron density into the conjugated system, significantly increasing the nucleophilicity of the α-carbon. masterorganicchemistry.comfiveable.me This makes the molecule capable of acting as a nucleophile at this position, a characteristic absent in simple acrylates. Enamines are generally more nucleophilic than their corresponding enolates and are less basic, which can reduce side reactions under milder conditions. fiveable.me Furthermore, the acetyl group at the α-position provides additional electronic influence and a site for further chemical transformations. This dual reactivity—nucleophilic at the α-carbon and electrophilic at the β-carbon—is central to its synthetic utility. psu.edu
| Compound | Structure | Key Functional Groups | Reactivity Profile |
|---|---|---|---|
| This compound | EtOOC-C(C(O)CH₃)=CH-N(CH₃)₂ | Ester, Ketone, Tertiary Amine (Enaminone) | Nucleophilic α-carbon, Electrophilic β-carbon |
| Ethyl Methacrylate | CH₂=C(CH₃)-COOEt | Ester (α,β-unsaturated) | Primarily an electrophilic Michael acceptor. wikipedia.org |
| N,N-Dimethylacrylamide | CH₂=CH-CON(CH₃)₂ | Amide (α,β-unsaturated) | Primarily an electrophilic Michael acceptor. |
Impact of Different Substituents (e.g., Cyano vs. Acetyl) on Electrophilicity and Cyclization Pathways
The substituent at the α-position to the ester group plays a critical role in modulating the electronic properties and reaction pathways of the enamine system. The general reactivity of an N-C=C-Z system is highly dependent on the nature of the electron-withdrawing group, Z. psu.edu
Replacing the acetyl group (-C(O)CH₃) with a cyano group (-CN) significantly alters the compound's reactivity. The cyano group is a more powerful electron-withdrawing group than the acetyl group. This increased electron-withdrawing capacity enhances the electrophilicity of the β-carbon, making the molecule a more potent Michael acceptor.
This electronic difference also dictates preferred cyclization pathways. The acetyl group, with its carbonyl functionality, can participate directly in cyclization reactions, for instance, through an intramolecular condensation. It also helps to stabilize enamine intermediates, which can favor certain cyclization routes. In contrast, the cyano group's influence is primarily electronic, increasing the molecule's susceptibility to attack by external nucleophiles, which can initiate different types of cyclization cascades. For example, the enhanced electrophilicity in cyano-substituted analogs facilitates nucleophilic aromatic substitution in the synthesis of certain heterocyclic systems.
| Feature | α-Acetyl Group (-C(O)CH₃) | α-Cyano Group (-CN) |
|---|---|---|
| Electronic Effect | Strongly electron-withdrawing | Very strongly electron-withdrawing |
| Impact on β-Carbon Electrophilicity | Increases electrophilicity | Significantly increases electrophilicity |
| Role in Cyclization | Stabilizes enamine intermediates, can act as an internal electrophile/nucleophile. | Primarily activates the molecule for attack by external nucleophiles, enabling different cyclization pathways. |
Influence of Amine Functionality on Solvent Compatibility and Hydrolysis Rates
The tertiary dimethylamino group is a key determinant of the physical and chemical properties of this compound. This amine functionality increases the molecule's polarity compared to simple acrylates, which generally improves its compatibility with polar organic solvents.
The amine group also renders the molecule susceptible to hydrolysis, a characteristic reaction of enamines, particularly in acidic aqueous environments. masterorganicchemistry.comrsc.org The hydrolysis mechanism typically involves protonation at the α-carbon, which is the rate-limiting step in weakly acidic solutions, followed by the addition of water to the resulting iminium ion and subsequent breakdown to the corresponding carbonyl compounds and dimethylamine (B145610). masterorganicchemistry.comacs.orgmasterorganicchemistry.com The rate of hydrolysis is highly pH-dependent. masterorganicchemistry.comrsc.org Studies on related β-amino esters have shown that the presence of the nitrogen atom can increase the rate of ester hydrolysis compared to esters that lack this neighboring group. dcu.ie This is a critical consideration for the handling and storage of the compound, as well as for reaction design.
Emerging Research Directions and Future Perspectives in Ethyl 2 Acetyl 3 Dimethylamino Acrylate Chemistry
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of enaminones, including ethyl 2-acetyl-3-(dimethylamino)acrylate, is an active area of research, with a focus on developing catalytic systems that offer improved yields, selectivity, and milder reaction conditions. Traditional methods for enaminone synthesis can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of toxic solvents.
Recent advancements have explored the use of photocatalysis and transition metal catalysis to overcome these limitations. For instance, a photoredox and nickel catalytic system has been developed for the synthesis of enaminones from 3-bromochromones. nih.gov This dual catalytic system allows for the formation of a range of structurally diverse enaminone derivatives in good yields with high selectivity. nih.gov Mechanistic studies suggest that the formation of a ternary Ni-complex is crucial for the activation of the α,β-unsaturated system towards nucleophilic addition. nih.gov While not specific to this compound, these findings open avenues for developing similar nickel-catalyzed approaches for its synthesis. Other research has demonstrated the use of catalysts like Bi(TFA)3 for the regioselective and chemoselective synthesis of enaminones from 1,3-dicarbonyl compounds in water, offering a greener alternative. The exploration of such novel catalytic systems is expected to provide more efficient and selective routes to this compound.
Implementation of Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous-flow synthesis, is gaining significant attention as a tool for the safe, efficient, and scalable production of chemical intermediates. The application of continuous-flow processes to the synthesis of compounds related to this compound has been demonstrated. For example, a continuous-flow process was developed for the synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, a key intermediate for floxacin drugs. researchgate.net This process involved the rapid reaction of an acid chloride with ethyl 3-(dimethylamino)acrylate in a flow reactor, achieving high conversion under optimized conditions. researchgate.net
The advantages of flow chemistry, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely, make it an attractive methodology for the synthesis of this compound. Implementing continuous synthesis would allow for improved process control, potentially leading to higher yields and purity of the final product. Future research will likely focus on adapting and optimizing flow chemistry protocols for the large-scale production of this versatile enaminone.
Application of Green Chemistry Principles in the Synthesis and Utility of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the context of enaminone synthesis, several green approaches have been investigated. One notable strategy is the use of "neat" reactions, which are carried out without a solvent. wpmucdn.com This approach is particularly relevant as many organic solvents are toxic and contribute to environmental pollution. wpmucdn.com
Microwave-assisted synthesis has also emerged as a green technique for preparing enaminones, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. wpmucdn.comimist.ma The synthesis of enaminones from 1,3-dicarbonyl compounds and amines has been successfully achieved under solvent-free conditions, sometimes with microwave irradiation, highlighting the potential for more environmentally benign synthetic protocols. wpmucdn.comimist.ma Furthermore, the use of water as a solvent in the presence of a suitable catalyst represents another green alternative for enaminone synthesis. Applying these green chemistry principles to the synthesis of this compound can lead to more sustainable and cost-effective manufacturing processes.
Advanced Spectroscopic and Chromatographic Techniques for Reaction Monitoring and Product Characterization
The precise monitoring of chemical reactions and thorough characterization of products are crucial for optimizing synthetic processes and ensuring product quality. A variety of advanced spectroscopic and chromatographic techniques are employed in the study of this compound and related enaminones.
Table 1: Spectroscopic and Chromatographic Techniques
| Technique | Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of intermediates and final products. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of product purity and quantification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and monitoring reaction progress. |
| In-situ Spectroscopy (FTIR, Raman) | Real-time monitoring of reaction kinetics and mechanism. mt.comspectroscopyonline.com |
In-situ reaction monitoring, using techniques like FTIR and Raman spectroscopy, allows for real-time analysis of the reaction mixture without the need for sampling. mt.com This provides valuable insights into reaction kinetics, the formation of intermediates, and the endpoint of the reaction, enabling better process control and optimization. mt.comspectroscopyonline.com For the synthesis of this compound, these advanced analytical methods are indispensable for developing robust and efficient synthetic protocols.
Expanding the Scope of Bioactive Molecule Synthesis Through Strategic Derivatization
Enaminones, including this compound, are valuable precursors for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The enaminone moiety serves as a versatile building block for constructing complex molecular architectures. nih.govbeilstein-archives.org
The reactivity of this compound allows for its strategic derivatization to produce novel bioactive molecules. For instance, enaminones are used in the synthesis of compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The synthesis of novel pyrimidine (B1678525) acrylamides from enaminones has demonstrated significant antioxidant activity. Furthermore, pyrrolotriazine derivatives synthesized from enaminones have shown promising antiproliferative activity against various cancer cell lines. The ability to participate in cyclocondensation reactions makes this compound a key starting material for creating libraries of heterocyclic compounds for drug discovery and development.
Rational Design of Novel Polymeric Materials Leveraging the Unique Reactivity of this compound
The unique chemical structure of this compound, featuring both an acrylate (B77674) and an enaminone functionality, makes it an interesting candidate for the rational design of novel polymeric materials. Acrylate monomers are widely used in polymer synthesis, and the incorporation of the enaminone group can impart specific properties to the resulting polymers. guidechem.com
Research has shown the synthesis of regio- and stereoregular conjugated poly(enaminone)s through tandem polymerizations. rsc.org These polymers exhibit interesting properties such as good solubility, film-forming ability, and high thermal stability. rsc.org The enaminone moiety can also be utilized to create functional polymers with responsive characteristics. For example, polymers containing dimethylamino groups can exhibit pH and temperature sensitivity. The rational design of polymers incorporating this compound could lead to the development of advanced materials for applications in areas such as drug delivery, sensors, and coatings. rsc.orgntu.edu.sg
Q & A
Q. Q1: What are the established synthetic routes for Ethyl 2-acetyl-3-(dimethylamino)acrylate, and how can intermediates be characterized?
Methodological Answer: this compound is synthesized via a multi-step process. For example, a three-step route from ethyl 2-cyanoacetate (1) involves forming an intermediate, ethyl 2-cyano-3-(dimethylamino)acrylate (2), without isolation. The final step employs cyclization with hydrazine derivatives (e.g., 2-hydrazinopyridine) under reflux in ethanol, catalyzed by camphor sulfonic acid . Key characterization techniques include:
- NMR spectroscopy to confirm the structure of intermediates and final products.
- Mass spectrometry (MS) for molecular weight validation.
- High-performance liquid chromatography (HPLC) to assess purity.
Q. Q2: How can the physicochemical properties of this compound be experimentally determined?
Methodological Answer: Critical properties include:
- Density : Measured via pycnometry or vibrational tube densitometry (1.038 g/cm³ at 25°C) .
- Boiling point : Determined using dynamic distillation under reduced pressure (246.3°C at 760 mmHg) .
- Stability : Assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition or polymerization risks.
- Vapor pressure : Calculated using the Antoine equation or measured via static method (0.0273 mmHg at 25°C) .
Advanced Research Questions
Q. Q3: How does this compound function as an intermediate in heterocyclic compound synthesis?
Methodological Answer: This compound is pivotal in constructing nitrogen-rich heterocycles like pyrazolo[1,5-a]pyrimidines and triazole derivatives. Key steps include:
- Dearomatization : Reactivity of the dimethylamino group enables regioselective cyclization with hydrazines or amines .
- Catalyst optimization : Acidic catalysts (e.g., camphor sulfonic acid) improve reaction yields by stabilizing transition states .
- Mechanistic studies : Use DFT calculations to model electron transfer and intermediate stability.
Q. Q4: What strategies are effective for incorporating this compound into functional polymers?
Methodological Answer: This acrylate derivative can be copolymerized with monomers like ethyl acrylate or 2-(dimethylamino)ethyl methacrylate via controlled radical polymerization (e.g., RAFT or SET-LRP). Key considerations:
- Monomer feed ratio : Adjust to balance hydrophobicity and charge density for cell adhesion studies .
- Post-polymerization modifications : Quaternize the dimethylamino group to enhance antimicrobial properties.
- Characterization : Use GPC for molecular weight distribution and AFM to analyze surface morphology.
Q. Q5: What are the environmental and safety implications of handling this compound?
Methodological Answer:
- Hydrolysis : Rapid degradation in basic conditions (half-life ~2.2 h at pH 8.3) generates acrylic acid and dimethylaminoethanol. At neutral pH, hydrolysis slows (half-life ~12.5 h) .
- Ecotoxicity : Toxic to algae (EC₅₀ < 1 mg/L) and harmful to aquatic invertebrates. Use closed systems and local exhaust ventilation to minimize exposure .
- Waste disposal : Incinerate at >1000°C with scrubbers to prevent release of toxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
